molecular formula C42H60N12O11 B6288766 Z-Arg-Leu-Arg-Gly-Gly-AMC acetate CAS No. 167698-69-3

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate

Cat. No.: B6288766
CAS No.: 167698-69-3
M. Wt: 909.0 g/mol
InChI Key: VPCHSTIEMRFRPU-SZOHVZSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is a protease inhibitor that blocks the activity of the proteasome . It has been shown to inhibit the activity of histidine proteases and to inhibit proteolysis by the proteasome in a kinetic assay . It is a fluorogenic substrate for the deubiquitinating enzyme isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs) based on the C-termini of ubiquitin with a kcat/Km value of 95 M-1s-1 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C40H56N12O9 . It is a complex molecule with multiple functional groups, including amide and carboxylate groups, which contribute to its biological activity.


Chemical Reactions Analysis

This compound is a fluorogenic substrate for the deubiquitinating enzyme isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs) based on the C-termini of ubiquitin . The exact chemical reactions it undergoes are not specified in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 962.98 . It is recommended to be stored at -10°C .

Scientific Research Applications

Inhibition and Enzyme Activity Studies

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate, a peptide, has been studied for its potential to inhibit specific enzymes and modify their activity. N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (Z-Gly-Pro-CHN2), a related compound, was synthesized and found to be a specific inhibitor of the post-proline cleaving enzyme from bovine brain, affecting the metabolism of neuropeptides without influencing other proteolytic enzymes (Knisatschek & Bauer, 1986).

Peptide Influence on Memory and Arousal

Studies involving peptides similar in structure to this compound revealed that certain peptides can influence memory processes. For instance, the peptide Z-Pro-Leu-Gly-NH2 attenuated puromycin-induced amnesia in mice, suggesting that these peptides may affect memory rather than generalized arousal mechanisms (Flexner et al., 1978).

Pathways of Peptide Production in the Brain

Research has explored the pathways through which peptides like Leu-Enkephalin (LE), similar to this compound, are produced in the brain. These peptides can arise from different precursors such as proenkephalin and prodynorphin, with various regions of the brain showing distinct patterns of peptide concentrations and responses to stimuli (Zamir & Quirion, 1985).

Role in Antioxidant Defense

Peptides structurally related to this compound, like apelin-12 and its analogs, have been studied for their role in enhancing antioxidant defense, particularly in the context of myocardial ischemia/reperfusion injury. These peptides have been shown to positively influence cardiac antioxidant enzyme activities and reduce lipid peroxidation (Pisarenko et al., 2014).

Glyprolines in Regulatory Tripeptides

Glyprolines, components similar to the structure of this compound, are significant in regulatory oligopeptides and can affect a wide spectrum of bioactivities. Their role is pivotal in stabilizing regulatory oligopeptides and generating complex new spectra of bioactivities (Ashmarin, 2007).

Anti-metastatic and Anti-adhesive Activities

The structure of this compound may be relevant to studies on peptides based on Arg-Gly-Asp, which have shown antimetastatic and antiadhesive activities. These peptides, when polymerized, exhibited enhanced abilities to inhibit lung metastases and tumor cell adhesion (Saiki et al., 1989).

LH and FSH Releasing Potency

Studies on peptides structurally related to this compound have examined their effects on plasma luteinizing hormone (LH) and follicle-stimulating hormone (FSH) concentrations, revealing potential applications in therapeutic and contraceptive areas (Thomas et al., 1972).

Mechanism of Action

Target of Action

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate, also known as MFCD18782513, is primarily targeted towards the deubiquitinating enzyme isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs) . These enzymes play a crucial role in the regulation of protein degradation, cell cycle, and DNA repair.

Mode of Action

The compound acts as a fluorogenic substrate for its target enzymes . It interacts with these enzymes based on the C-termini of ubiquitin, leading to changes in the enzymatic activity. The kcat/Km value of this interaction is reported to be 95 M⁻¹s⁻¹ .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome pathway , which is responsible for protein degradation . By acting on the deubiquitinating enzymes, it influences the removal of ubiquitin from proteins, thereby affecting their degradation and the overall protein turnover in the cell.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The action of this compound results in the modulation of the activity of deubiquitinating enzymes. This can lead to changes in protein degradation rates, potentially affecting various cellular processes such as cell cycle progression and DNA repair .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the presence of this solvent can impact its action . Furthermore, factors such as temperature and pH may also affect the compound’s stability and interaction with its target enzymes.

Biochemical Analysis

Biochemical Properties

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate interacts with several enzymes and proteins. It serves as a fluorogenic substrate for the deubiquitinating enzyme isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs) based on the C-termini of ubiquitin . The compound’s interactions with these enzymes are crucial for its role in biochemical reactions.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a protease inhibitor. It has been shown to inhibit the activity of histidine proteases and to inhibit proteolysis by the proteasome in a kinetic assay . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. As a protease inhibitor, it blocks the activity of the proteasome . It also inhibits the activity of histidine proteases .

Properties

IUPAC Name

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56N12O9.C2H4O2/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26;1-2(3)4/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46);1H3,(H,3,4)/t28-,29-,30-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCHSTIEMRFRPU-SZOHVZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60N12O11
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Z-Arg-Leu-Arg-Gly-Gly-AMC acetate
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Reactant of Route 6
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